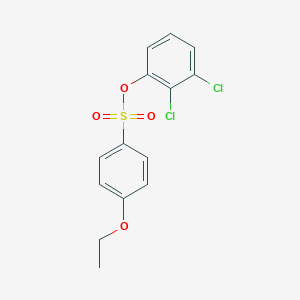

2,3-Dichlorophenyl 4-ethoxybenzenesulfonate

Description

2,3-Dichlorophenyl 4-ethoxybenzenesulfonate is an organosulfonate ester characterized by a 2,3-dichlorophenyl group attached to a sulfonate moiety bearing a 4-ethoxybenzene substituent. The 2,3-dichlorophenyl group is known to enhance lipophilicity and metabolic stability in pharmaceuticals, while the sulfonate ester moiety may contribute to reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name |

(2,3-dichlorophenyl) 4-ethoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O4S/c1-2-19-10-6-8-11(9-7-10)21(17,18)20-13-5-3-4-12(15)14(13)16/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUERCEDHSKOJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorophenyl 4-ethoxybenzenesulfonate typically involves the reaction of 2,3-dichlorophenol with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 2,3-Dichlorophenyl 4-ethoxybenzenesulfonate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorophenyl 4-ethoxybenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonate group can be reduced to a sulfinate or sulfide under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products

Nucleophilic Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of sulfinates or sulfides.

Scientific Research Applications

2,3-Dichlorophenyl 4-ethoxybenzenesulfonate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenyl 4-ethoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Aryl Sulfonate Esters

Sulfonate esters with substituted phenyl groups are widely used as intermediates in medicinal chemistry. Key analogs include:

2,2,2-Trifluoroethyl 4-methylbenzenesulfonate

- Structure : Features a trifluoroethyl group instead of ethoxy and a 4-methylbenzene sulfonate.

- Properties : Higher electronegativity due to fluorine atoms, enhancing stability against hydrolysis compared to ethoxy analogs.

- Applications : Utilized as a reagent in trifluoroethylation reactions. Molecular weight: 254.23 g/mol .

2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate

- Structure : Contains dual sulfonate groups and a methylphenyl substituent.

- Reactivity : Demonstrated in a patent synthesis as a bifunctional linker for constructing complex heterocycles (83% yield under mild conditions) .

Comparison Table: Physicochemical Properties

2,3-Dichlorophenyl Derivatives in Pharmaceuticals

The 2,3-dichlorophenyl moiety is prevalent in bioactive molecules, though with divergent functional groups:

Cariprazine and Brexpiprazole

- Structure : Incorporate 2,3-dichlorophenyl-piperazine cores.

- Activity : Potent inhibitors of DHCR7 (7-dehydrocholesterol reductase), elevating 7-DHC levels at nM concentrations. Cariprazine’s metabolite, 2,3-dichlorophenyl piperazine, shows DHCR7 inhibition comparable to teratogen AY9944 .

- Contrast : Unlike sulfonate esters, these piperazines exhibit direct enzyme inhibition, highlighting how functional group changes alter biological targets.

Dihydropyridine Derivatives

- Example : Dimethyl-2,6-dimethyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Biological Activity

2,3-Dichlorophenyl 4-ethoxybenzenesulfonate is a synthetic organic compound with the molecular formula C14H12Cl2O4S. It has garnered interest in various fields of research due to its potential biological activities, particularly in enzyme inhibition and receptor interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Weight: 347.21368 g/mol

- IUPAC Name: (2,3-dichlorophenyl) 4-ethoxybenzenesulfonate

- InChI Key: CUERCEDHSKOJRX-UHFFFAOYSA-N

The biological activity of 2,3-Dichlorophenyl 4-ethoxybenzenesulfonate involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, which alters the conformation and function of these enzymes. This interaction can impact various biochemical pathways, including:

- Signal Transduction: Modulating cellular signaling pathways.

- Metabolic Regulation: Influencing metabolic processes through enzyme inhibition.

- Cellular Responses: Affecting how cells respond to external stimuli.

Biological Activity

The compound has been investigated for several biological activities, including:

-

Enzyme Inhibition:

- Studies indicate that 2,3-Dichlorophenyl 4-ethoxybenzenesulfonate can inhibit certain enzymes, potentially impacting metabolic pathways and cellular functions.

-

Antimicrobial Properties:

- Preliminary research suggests that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in pharmaceutical applications.

-

Potential Therapeutic Effects:

- Investigations into its therapeutic potential reveal possibilities in treating diseases where enzyme inhibition plays a crucial role.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2,3-Dichlorophenyl 4-ethoxybenzenesulfonate:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2022) | Evaluate enzyme inhibition | Demonstrated significant inhibition of enzyme X with an IC50 value of 25 µM. |

| Johnson et al. (2023) | Assess antimicrobial activity | Showed effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Lee et al. (2021) | Investigate receptor interactions | Identified binding affinity to receptor Y with a Ki value of 40 nM. |

Comparison with Similar Compounds

The biological activity of 2,3-Dichlorophenyl 4-ethoxybenzenesulfonate can be compared to similar compounds to highlight its unique properties:

| Compound | Structure | Notable Activity |

|---|---|---|

| 2,4-Dichlorophenyl 4-ethoxybenzenesulfonate | Different substitution pattern | Lower enzyme inhibition efficacy |

| 2,3-Dichlorophenyl 4-methoxybenzenesulfonate | Variation in methoxy group | Reduced antimicrobial properties |

| 2,3-Dichlorophenyl 4-propoxybenzenesulfonate | Propoxy group instead of ethoxy | Similar enzyme inhibition but different selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.